molecular formula C9H14O3 B12933029 4-Pentenoic acid, 3-oxo-, 1,1-dimethylethyl ester CAS No. 88023-67-0

4-Pentenoic acid, 3-oxo-, 1,1-dimethylethyl ester

Cat. No.: B12933029
CAS No.: 88023-67-0
M. Wt: 170.21 g/mol
InChI Key: RDOUKEUKXWARPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-oxopent-4-enoate: is an organic compound with the molecular formula C₉H₁₄O₃. It is a beta-ketoester, which means it contains both a ketone and an ester functional group. This compound is often used in organic synthesis due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing tert-butyl 3-oxopent-4-enoate involves the oxidation of beta-hydroxyester using Jones’ reagent. The reaction is carried out in acetone at temperatures ranging from 0°C to room temperature. The process involves adding Jones’ reagent (chromium trioxide in sulfuric acid) dropwise to a solution of beta-hydroxyester in acetone. The reaction mixture is stirred for three hours at room temperature, followed by quenching with methanol and extraction with ethyl acetate. The organic layers are then dried and concentrated under reduced pressure, and the product is purified using column chromatography .

Industrial Production Methods: Industrial production methods for tert-butyl 3-oxopent-4-enoate typically involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Tert-butyl 3-oxopent-4-enoate can undergo oxidation reactions to form various oxidized products.

    Reduction: It can be reduced to form alcohols or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester or ketone group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Jones’ reagent (chromium trioxide in sulfuric acid) is commonly used for oxidation.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed:

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Alcohols or other reduced forms.

    Substitution: Compounds with new functional groups replacing the original ester or ketone groups.

Scientific Research Applications

Chemistry: Tert-butyl 3-oxopent-4-enoate is widely used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology and Medicine: In medicinal chemistry, this compound is used to synthesize potential drug candidates

Industry: In the chemical industry, tert-butyl 3-oxopent-4-enoate is used in the production of polymers, resins, and other materials. Its versatility makes it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of tert-butyl 3-oxopent-4-enoate depends on the specific reactions it undergoes. In general, the compound’s reactivity is due to the presence of both the ketone and ester functional groups. These groups can participate in various chemical reactions, including nucleophilic addition, substitution, and oxidation-reduction processes. The molecular targets and pathways involved vary depending on the specific application and reaction conditions.

Comparison with Similar Compounds

    Tert-butyl 3-hydroxy-4-pentenoate: This compound is a precursor in the synthesis of tert-butyl 3-oxopent-4-enoate.

    Tert-butyl 5-chloropent-4-enoate: Another related compound with a chlorine substituent.

    Tert-butyl acetate: A simpler ester with similar reactivity.

Uniqueness: Tert-butyl 3-oxopent-4-enoate is unique due to the presence of both ketone and ester functional groups, which provide a high degree of reactivity and versatility in organic synthesis. This dual functionality allows for a wide range of chemical transformations, making it a valuable intermediate in various synthetic pathways.

Properties

CAS No.

88023-67-0

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

tert-butyl 3-oxopent-4-enoate

InChI

InChI=1S/C9H14O3/c1-5-7(10)6-8(11)12-9(2,3)4/h5H,1,6H2,2-4H3

InChI Key

RDOUKEUKXWARPH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CC(=O)C=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.